molecular formula C20H17N3O2 B11016567 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide

Cat. No.: B11016567
M. Wt: 331.4 g/mol
InChI Key: XFQWKBGUYFEWRU-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Preparation Methods

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The synthetic pathway generally proceeds through two steps: the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound to construct the imidazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, trimethyl orthoformate, carbondisulphide, and aromatic or aliphatic aldehydes . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzimidazole derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . In the industry, these compounds are used in the development of new drugs and other bioactive molecules.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in the living system, allowing them to exert their biological effects . The specific molecular targets and pathways involved depend on the particular application and the biological activity being studied.

Comparison with Similar Compounds

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide can be compared with other benzimidazole derivatives, such as N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide and other similar compounds . These compounds share the benzimidazole core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide

InChI

InChI=1S/C20H17N3O2/c24-20(18-11-6-12-25-18)23-17(13-14-7-2-1-3-8-14)19-21-15-9-4-5-10-16(15)22-19/h1-12,17H,13H2,(H,21,22)(H,23,24)

InChI Key

XFQWKBGUYFEWRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CO4

Origin of Product

United States

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